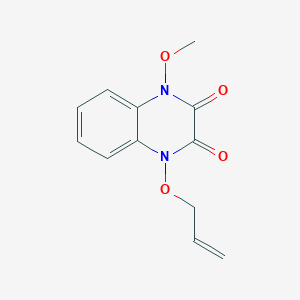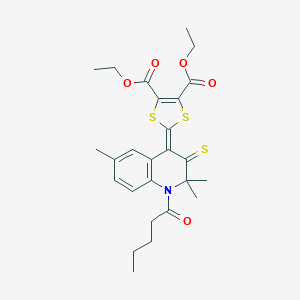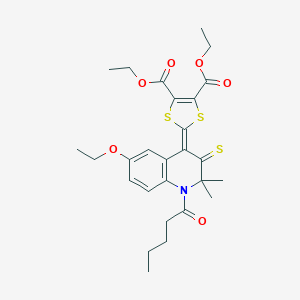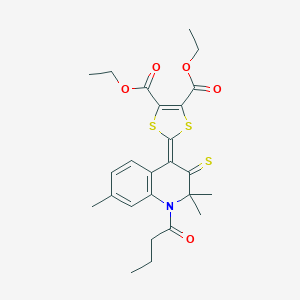
1-Methoxy-4-prop-2-enoxyquinoxaline-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-4-prop-2-enoxyquinoxaline-2,3-dione is an organic compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This particular compound is characterized by the presence of an allyloxy group at the first position and a methoxy group at the fourth position of the quinoxaline ring, along with two keto groups at the second and third positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-4-prop-2-enoxyquinoxaline-2,3-dione typically involves the reaction of 4-methoxy-1,4-dihydroquinoxaline-2,3-dione with allyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-Methoxy-4-prop-2-enoxyquinoxaline-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming dihydroquinoxaline derivatives.
Substitution: The allyloxy and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives with modified functional groups, which can be further utilized in different chemical and pharmaceutical applications.
Scientific Research Applications
1-Methoxy-4-prop-2-enoxyquinoxaline-2,3-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-Methoxy-4-prop-2-enoxyquinoxaline-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
1-Allyloxy-4-propoxybenzene: This compound has similar structural features but differs in the substitution pattern on the benzene ring.
1,4-Diallyloxybenzene: Another related compound with two allyloxy groups on the benzene ring.
1,4-Dipropoxybenzene: Similar to 1-Methoxy-4-prop-2-enoxyquinoxaline-2,3-dione but with propoxy groups instead of allyloxy and methoxy groups.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both allyloxy and methoxy groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
371945-20-9 |
|---|---|
Molecular Formula |
C12H12N2O4 |
Molecular Weight |
248.23g/mol |
IUPAC Name |
1-methoxy-4-prop-2-enoxyquinoxaline-2,3-dione |
InChI |
InChI=1S/C12H12N2O4/c1-3-8-18-14-10-7-5-4-6-9(10)13(17-2)11(15)12(14)16/h3-7H,1,8H2,2H3 |
InChI Key |
NGDMEHUVGAEZLS-UHFFFAOYSA-N |
SMILES |
CON1C2=CC=CC=C2N(C(=O)C1=O)OCC=C |
Canonical SMILES |
CON1C2=CC=CC=C2N(C(=O)C1=O)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-ethoxy-2-(2-methoxyphenyl)-4,4-dimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B430042.png)
![Dimethyl 2-[2,2,6,8-tetramethyl-3-sulfanylidene-1-(2,2,2-trifluoroacetyl)quinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B430045.png)

![6-ethoxy-4,4-dimethyl-2-(4-methylphenyl)-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B430050.png)

![DIETHYL 2-[1-BENZOYL-2,2,6-TRIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE](/img/structure/B430054.png)


![diethyl 2-[6-ethoxy-2,2-dimethyl-3-thioxo-1-(trifluoroacetyl)-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B430058.png)
![Dimethyl 2-[1-(cyclopropanecarbonyl)-6-ethoxy-2,2-dimethyl-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B430059.png)
![1-[(3-Chloro-1-benzothien-2-yl)carbonyl]-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline](/img/structure/B430060.png)

![Dimethyl 2-[1-(cyclopropanecarbonyl)-2,2,7-trimethyl-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B430062.png)
![Dimethyl 2-[1-(cyclopropanecarbonyl)-2,2,6-trimethyl-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B430063.png)
